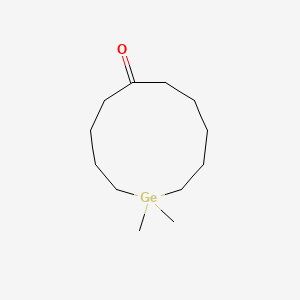![molecular formula C24H28N6O2S3 B14670500 1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) CAS No. 40939-84-2](/img/structure/B14670500.png)
1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonyl group bridging two isothiocyanatobenzene moieties, each linked to a 4-methylpiperazine unit. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) typically involves multiple steps, starting with the preparation of the isothiocyanatobenzene intermediates. These intermediates are then reacted with 4-methylpiperazine under controlled conditions to form the final compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products:
Aplicaciones Científicas De Investigación
1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, coatings, and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The isothiocyanate groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of biological activity. This compound’s ability to form stable adducts makes it a valuable tool in studying and manipulating biochemical pathways.
Comparación Con Compuestos Similares
- 1,1’-[Sulfonylbis(2-chlorobenzene-4,1-diyl)]bis(4-methylpiperazine)
- 1,1’-[Sulfonylbis(2-aminobenzene-4,1-diyl)]bis(4-methylpiperazine)
- 1,1’-[Sulfonylbis(2-hydroxybenzene-4,1-diyl)]bis(4-methylpiperazine)
Comparison: Compared to these similar compounds, 1,1’-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine) is unique due to its isothiocyanate groups, which confer distinct reactivity and biological activity. The presence of these groups allows for specific interactions with biological targets, making it a valuable compound in research and therapeutic applications.
Propiedades
Número CAS |
40939-84-2 |
|---|---|
Fórmula molecular |
C24H28N6O2S3 |
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
1-[2-isothiocyanato-4-[3-isothiocyanato-4-(4-methylpiperazin-1-yl)phenyl]sulfonylphenyl]-4-methylpiperazine |
InChI |
InChI=1S/C24H28N6O2S3/c1-27-7-11-29(12-8-27)23-5-3-19(15-21(23)25-17-33)35(31,32)20-4-6-24(22(16-20)26-18-34)30-13-9-28(2)10-14-30/h3-6,15-16H,7-14H2,1-2H3 |
Clave InChI |
QLFXBKLIKIPDPU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCN(CC4)C)N=C=S)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


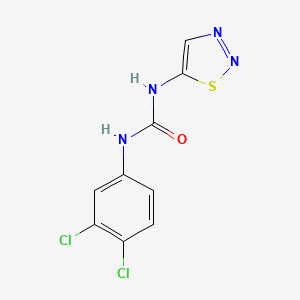
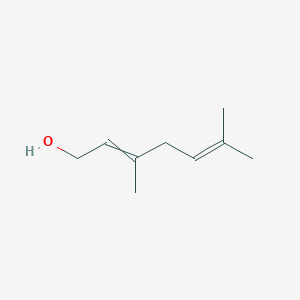

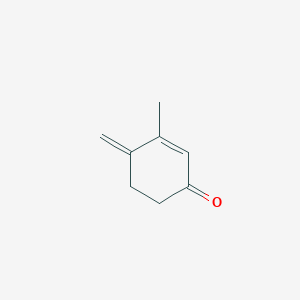
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
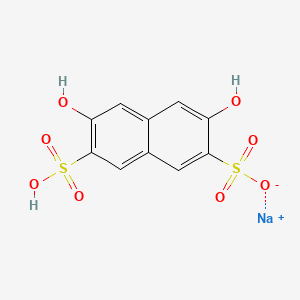
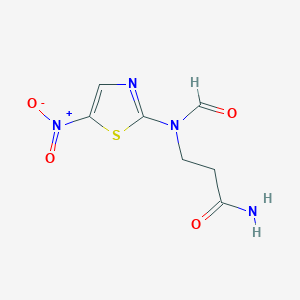
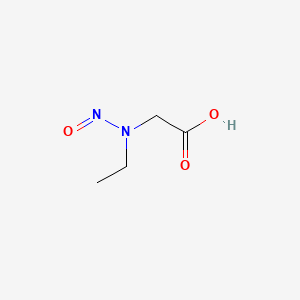
![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)
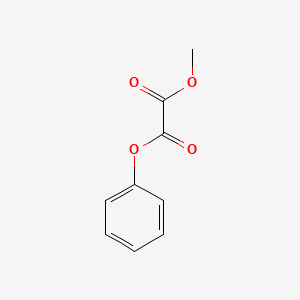
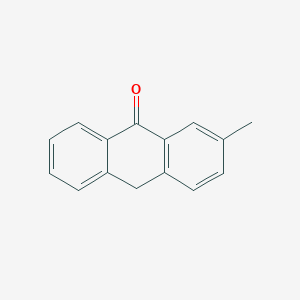
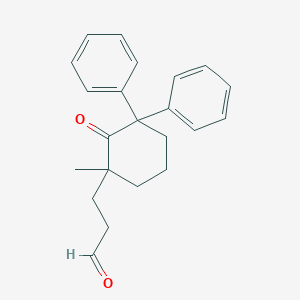
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
